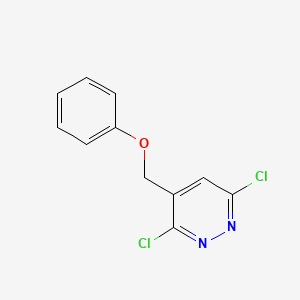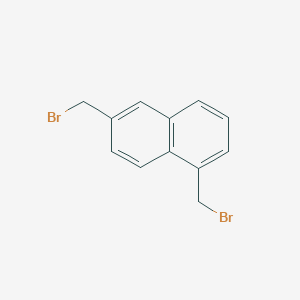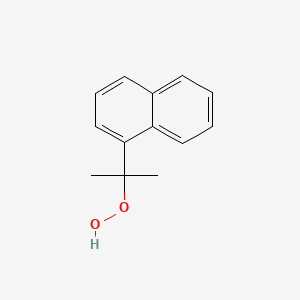
Octadecane, 1-(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecane, 1-(decyloxy)-: is a chemical compound with the molecular formula C28H58O It is an ether derivative of octadecane, where a decyloxy group is attached to the first carbon of the octadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1-(decyloxy)- typically involves the reaction of octadecane with decanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Octadecane+DecanolAcid CatalystOctadecane, 1-(decyloxy)-+Water
Industrial Production Methods: Industrial production of Octadecane, 1-(decyloxy)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octadecane, 1-(decyloxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions are less common for this compound due to its stable ether linkage. under specific conditions, it can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of various substituted ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acid catalysts
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted ethers
Aplicaciones Científicas De Investigación
Chemistry: Octadecane, 1-(decyloxy)- is used as a phase change material (PCM) in thermal energy storage systems due to its high latent heat and stable phase transition properties . It is also utilized in organic synthesis as a hydrophobic reagent.
Biology: In biological research, this compound can be used to study membrane dynamics and interactions due to its hydrophobic nature. It can also serve as a model compound for studying the behavior of long-chain ethers in biological systems.
Medicine: While direct medical applications are limited, Octadecane, 1-(decyloxy)- can be used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, surfactants, and coatings. Its hydrophobic properties make it suitable for applications requiring water repellency and lubrication.
Mecanismo De Acción
The mechanism of action of Octadecane, 1-(decyloxy)- primarily involves its interaction with hydrophobic environments. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In thermal energy storage applications, the compound undergoes phase transitions, absorbing and releasing heat in the process .
Comparación Con Compuestos Similares
Octadecane: A simple alkane with the formula C18H38, known for its use as a phase change material.
1-Octadecene: An alkene with the formula C18H36, used in the production of surfactants and lubricants.
Octadecane, 1-(ethenyloxy)-: An ether derivative similar to Octadecane, 1-(decyloxy)-, but with an ethenyloxy group instead of a decyloxy group.
Uniqueness: Octadecane, 1-(decyloxy)- is unique due to its specific ether linkage and long aliphatic chain, which confer distinct hydrophobic properties and phase change behavior. This makes it particularly suitable for applications in thermal energy storage and hydrophobic coatings.
Propiedades
Número CAS |
103265-85-6 |
|---|---|
Fórmula molecular |
C28H58O |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
1-decoxyoctadecane |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28-29-27-25-23-21-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
OYYMBZCHACKMMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14331173.png)
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)

![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)


![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)
